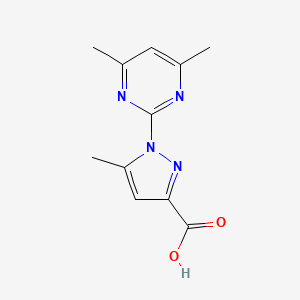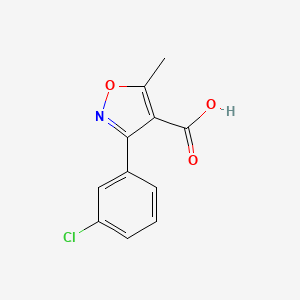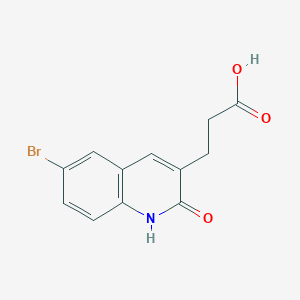![molecular formula C9H8N2O2 B1371905 6-メチル-1H-ピロロ[2,3-b]ピリジン-5-カルボン酸 CAS No. 872355-55-0](/img/structure/B1371905.png)
6-メチル-1H-ピロロ[2,3-b]ピリジン-5-カルボン酸
説明
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
科学的研究の応用
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
作用機序
Target of Action
The primary targets of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid interacts with FGFRs, inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway, which is affected by 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
生化学分析
Biochemical Properties
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By binding to FGFRs, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can modulate downstream signaling pathways, thereby affecting cellular processes.
Cellular Effects
The effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . Additionally, it influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . These effects highlight the potential of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to their tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can modulate gene expression, contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated sustained inhibition of cancer cell proliferation and migration, suggesting that 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid maintains its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and liver toxicity, have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and therapeutic effects.
Subcellular Localization
The subcellular localization of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be adapted to create the pyrrolo[2,3-b]pyridine core . This method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol, yielding the desired tricyclic indole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyrrolo[2,3-b]pyridine core.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the carboxylic acid group.
Indole derivatives: Share a similar fused ring system and are widely studied for their biological activities.
Pyrrolopyrazine derivatives: Another class of heterocyclic compounds with comparable structural motifs.
Uniqueness
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate for further functionalization and drug development.
特性
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQIPNHJSKATMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646919 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-55-0 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)




![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)







